molecular formula C8H12O2 B1584732 Methallyl methacrylate CAS No. 816-74-0

Methallyl methacrylate

Cat. No.: B1584732
CAS No.: 816-74-0
M. Wt: 140.18 g/mol
InChI Key: TVBLIEXOPWWREN-UHFFFAOYSA-N
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Description

Methallyl methacrylate is a versatile monomer of significant interest in polymer science and materials engineering for developing advanced copolymers with tailored properties. Researchers utilize its dual functional groups—the methacrylate moiety and the methallyl group—to create cross-linked polymers or to introduce reactive sites for further chemical modification. Its application is prominent in synthesizing specialty resins, high-performance coatings, and adhesives with potential enhanced thermal stability and mechanical strength. The mechanism of action for this compound involves free-radical polymerization, where the carbon-carbon double bonds in the molecule react to form long polymer chains. Its value in research lies in the ability to fine-tune the properties of the resulting polymeric material by copolymerizing it with other monomers, impacting characteristics such as glass transition temperature (T g ), hydrophobicity, and chemical resistance. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a thorough hazard assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylprop-2-enyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6(2)5-10-8(9)7(3)4/h1,3,5H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBLIEXOPWWREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282088
Record name METHALLYL METHACRYLATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816-74-0
Record name 816-74-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHALLYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for Methallyl Methacrylate

Direct Esterification Pathways of Methacrylic Acid with Methallyl Alcohol

The primary and most straightforward method for synthesizing methallyl methacrylate (B99206) is through the direct esterification of methacrylic acid with methallyl alcohol. This reaction, while conceptually simple, involves careful control of conditions to achieve high yields and purity. The process is typically conducted under controlled temperatures, often ranging from 60 to 80°C. To prevent the undesirable radical polymerization of the monomer product, the reaction is usually carried out in an inert atmosphere.

Catalytic Systems in Esterification Processes

The efficiency of the direct esterification process is heavily reliant on the use of appropriate catalysts. Acid catalysts are commonly employed to accelerate the reaction rate.

Homogeneous Catalysts: Sulfuric acid is a frequently used homogeneous catalyst in this process.

Heterogeneous Catalysts: Solid acid catalysts, such as sulfonic acid resins, offer advantages in terms of separation and reusability. The use of p-toluene sulfonic acid has also been reported as an effective catalyst for this type of ester interchange reaction. google.com

The selection of the catalyst system is a critical factor that influences not only the reaction speed but also the formation of byproducts.

Optimization of Reaction Parameters for Yield and Purity

Maximizing the yield and purity of methallyl methacrylate requires the careful optimization of several reaction parameters.

Stoichiometric Ratios: The molar ratio of methacrylic acid to methallyl alcohol is a key parameter. Adjusting this ratio can help to drive the reaction towards completion and minimize the presence of unreacted starting materials.

Temperature and Pressure: The reaction temperature is carefully controlled to ensure a reasonable reaction rate without promoting side reactions or polymerization. Vacuum conditions are often applied during distillation to facilitate the removal of the water byproduct, which shifts the equilibrium towards the product side. google.com

Inhibitors: To prevent premature polymerization of the monomer, polymerization inhibitors are often added to the reaction mixture. Hydroquinone is a commonly used inhibitor in this context. google.com

Table 1: Key Parameters for Direct Esterification of this compound

Parameter Typical Conditions/Considerations Purpose
Catalyst Sulfuric acid, p-toluene sulfonic acid, sulfonic acid resins google.com To increase the reaction rate.
Temperature 60–80°C To control reaction rate and minimize side reactions.
Atmosphere Inert (e.g., nitrogen) To prevent radical polymerization.
Stoichiometry Optimized molar ratio of reactants To maximize conversion and minimize unreacted starting materials.
Byproduct Removal Vacuum distillation to remove water To shift the reaction equilibrium towards the product.
Inhibitor e.g., Hydroquinone google.com To prevent premature polymerization of the monomer.

Alternative Synthetic Routes Involving Methacrolein (B123484) Intermediates

Beyond direct esterification, alternative synthetic strategies for methacrylates often involve methacrolein as a key intermediate. These routes are particularly relevant in the broader context of industrial methacrylate production.

Oxidative Processes for Methacrolein Derivatization

One significant alternative pathway is the oxidative esterification of methacrolein. In this process, methacrolein is reacted with an alcohol in the presence of an oxidizing agent to directly form the corresponding methacrylate ester. mdpi.com This approach can be more atom-economical than the direct esterification route. The development of efficient and selective catalysts is crucial for the success of this method. For instance, gold-based catalysts supported on mixed oxides have shown promise in the one-step oxidative esterification of methacrolein to methyl methacrylate. mdpi.com

Another related process involves the oxidation of methacrolein to methacrylic acid, which is then subsequently esterified. ntnu.noresearchopenworld.com This two-step approach is a common strategy in large-scale industrial production of methacrylates. ntnu.no

Comparative Analysis with Methyl Methacrylate Industrial Synthesis

The synthesis of this compound shares conceptual similarities with the well-established industrial processes for producing methyl methacrylate (MMA). The major industrial routes to MMA often start from C4 feedstocks like isobutylene, which is first oxidized to methacrolein and then to methacrylic acid, followed by esterification with methanol. researchopenworld.comgoogle.comgoogle.com

Another significant industrial process is the acetone (B3395972) cyanohydrin (ACH) route, which involves the reaction of acetone and hydrogen cyanide. longchangchemical.comgoogle.comacs.org While different in its initial steps, the final esterification stage to produce the methacrylate ester is a common feature.

The insights gained from the extensive research and development in MMA production, particularly in catalyst design, reaction optimization, and process integration, are transferable and provide a valuable framework for improving the synthesis of other methacrylate esters like this compound.

Table 2: Comparison of Methacrylate Synthesis Routes

Synthesis Route Key Reactants Key Intermediates Common Application
Direct Esterification Methacrylic Acid, Methallyl Alcohol - This compound
Oxidative Esterification Methacrolein, Methanol, Oxidant mdpi.com - Methyl Methacrylate
Two-Step Oxidation/Esterification Isobutylene, Oxygen, Methanol researchopenworld.comgoogle.com Methacrolein, Methacrylic Acid Industrial Methyl Methacrylate
Acetone Cyanohydrin (ACH) Acetone, Hydrogen Cyanide, Methanol longchangchemical.comgoogle.com Acetone Cyanohydrin, Methacrylamide Sulfate Industrial Methyl Methacrylate

Purification Strategies for Monomer Quality in Polymerization

The purity of the this compound monomer is of paramount importance for its subsequent use in polymerization. Impurities can significantly impact the properties of the resulting polymer. Therefore, effective purification strategies are essential.

Distillation: Vacuum distillation is a standard and crucial technique used to purify this compound. It helps to separate the desired monomer from unreacted starting materials, byproducts, and the catalyst.

Washing: The crude product may be washed with aqueous solutions to remove certain impurities. For example, washing with aqueous ammonia (B1221849) or sodium hydroxide (B78521) solutions can be used to remove acidic impurities and some catalysts. google.com

Resin Treatment: For achieving high-purity monomers, treatment with sulfonic acid resins can be employed. This method is effective in removing certain inhibitors and other contaminants. In some cases, this treatment is performed in the presence of formaldehyde (B43269) to remove specific impurities like isobutyraldehyde. google.com

Chromatographic Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are analytical techniques used to monitor the purity of the monomer and to detect the presence of impurities such as unreacted monomers or dimeric byproducts.

The choice and combination of purification methods depend on the initial purity of the crude product and the stringent quality requirements for its intended polymerization applications.

Polymerization Mechanisms and Kinetic Investigations of Methallyl Methacrylate

Homopolymerization Studies of Methallyl Methacrylate (B99206)

Methallyl methacrylate is an unsymmetrical divinyl monomer containing two distinct reactive double bonds: a methacryloyl group and a methallyl group. Its homopolymerization behavior is complex, influenced by the differential reactivity of these two sites. The polymerization can proceed through either of the double bonds, leading to polymers with pendant unsaturation, or through a combination of intermolecular and intramolecular reactions.

Free Radical Homopolymerization Kinetics and Conversion Limitations

The free radical polymerization of this compound is subject to significant limitations in conversion, which are highly dependent on the specific reaction conditions employed. The ultimate conversion achievable is a function of parameters such as the monomer-to-initiator ratio. Studies on the analogous monomer, allyl methacrylate (AMA), show that while copolymerization can reach conversions as high as 90% without cross-linking, the homopolymerization is more complex. Kinetic investigations of AMA homopolymerization have revealed that the process is controlled only up to a certain conversion, after which branching reactions and cross-linking lead to multimodal molecular weight distributions. The presence of the methallyl group, in particular, introduces challenges due to its propensity for chain transfer reactions, which can limit the formation of high molecular weight polymers and contribute to early gelation.

Monomer Initiator Solvent Activation Energy (Ea) Reference
Allyl Methacrylate AIBN CCl₄ 77.5 kJ/mol metu.edu.tr
Methyl Methacrylate BPO Benzene 68.65 kJ/mol rjpbcs.com
Methyl Methacrylate AIBN / CT Complex DMSO 43.5 kJ/mol asianpubs.org
Methyl Methacrylate K₂S₂O₈ / PTC Ethyl Acetate / Water 12.97 kJ/mol ripublication.com
Arrhenius Activation Energy Determinations

Cyclopolymerization Phenomena in this compound Systems

This compound, as an unsymmetrical 1,6-diene, is capable of undergoing cyclopolymerization, an alternating intramolecular-intermolecular chain propagation. tandfonline.comtandfonline.com This process competes with the simple intermolecular polymerization that would leave one of the double bonds as a pendant group on the polymer chain. The study of such unsymmetrical 1,6-heptadienes, including this compound, has been a subject of interest to understand the factors that favor intramolecular cyclization over simple chain growth. tandfonline.comtandfonline.com The methyl substituent on the allyl group in this compound has a notable effect on its cyclopolymerization behavior when compared to allyl methacrylate. researchgate.net

The efficiency of cyclopolymerization is determined by the competition between the intramolecular cyclization of the uncyclized radical and its intermolecular propagation with another monomer molecule. In studies of various unsymmetrical 1,6-heptadienes initiated by free radicals, this compound was included to explore its cyclopolymerization characteristics. tandfonline.comtandfonline.com The efficiency of cyclization can be assessed by analyzing the amount of residual unsaturation in the resulting polymer. tandfonline.com For example, in the free-radical initiated polymerization of 2-phenylallyl methacrylate, a related monomer, a large degree of residual 2-phenylallyl unsaturation was observed, indicating that it cyclized poorly. tandfonline.com The tendency for five-membered ring formation has been noted as being favored at elevated temperatures and in dilute monomer concentrations in related systems. researchgate.net The cyclization constant, Kc, which is the ratio of the rate constant of the intramolecular cyclization to that of the intermolecular propagation, is a key parameter in these systems. researchgate.net For some dienes, Kc has been observed to increase rapidly at higher temperatures. researchgate.net

Table 2: Investigated Monomers for Cyclopolymerization Studies

Monomer Polymerization Type Initiator Key Findings Reference
This compound Free Radical Cyclopolymerization Not Specified Studied as an unsymmetrical 1,6-heptadiene. tandfonline.comtandfonline.com
2-Phenylallyl methacrylate Free Radical Cyclopolymerization AIBN Poor cyclization, large residual unsaturation. tandfonline.com
2-Phenylallyl ether Free Radical & Cationic Cyclopolymerization AIBN / Not Specified Formed cyclopolymers with very little residual unsaturation. tandfonline.com
Allyl Methacrylate Free Radical Polymerization AIBN Not a cyclopolymerization type; pendant allyl groups remain. metu.edu.tr
Thermodynamic Considerations in Ring Closure

The thermodynamics of ring-opening polymerization (ROP) and, by extension, the intramolecular cyclization in monomers like this compound, are governed by the Gibbs free energy of polymerization (ΔG_p). osti.gov For polymerization to be thermodynamically favorable, ΔG_p must be negative. osti.gov This is influenced by both the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. The primary driving force for the polymerization of cyclic monomers is the relief of ring strain. wiley-vch.de

For smaller lactone rings (4-7 membered), polymerization is typically disfavored by an increase in temperature. nih.gov The degree of substitution on the monomer also plays a crucial role; increased substitution can lead to a greater decrease in entropy upon polymerization. nih.gov The temperature at which the rate of polymerization equals the rate of depolymerization is known as the ceiling temperature (T_c). osti.gov Below this temperature, polymerization is favored. The T_c is also dependent on the monomer concentration, with higher concentrations generally leading to a wider temperature range for favorable polymerization. osti.govnih.gov These thermodynamic principles are fundamental to understanding the conditions that favor the intramolecular ring closure of this compound during polymerization. nih.gov

Branching and Crosslinking Reactions in High Conversion Regimes

This compound is an unsymmetrical divinyl compound containing both a highly reactive methacryloyl group and a less reactive allyl group. During homopolymerization, this disparity in reactivity allows for a controlled polymerization process up to a certain monomer conversion. However, as the polymerization progresses to higher conversion levels, the likelihood of branching and cross-linking reactions increases significantly. This leads to the formation of multimodal molecular weight distributions and, eventually, insoluble gel networks. researchgate.net The pendent allyl groups on the polymer chains can react with propagating radicals, leading to the formation of branched structures. At very high conversions, these branching reactions can lead to extensive cross-linking, resulting in a network polymer. In copolymerization, conversions of up to 90% have been achieved without the occurrence of cross-linking.

Controlled/Living Radical Polymerization (CRP) of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing well-defined polymers with controlled architectures from a wide range of monomers, including methacrylates. sigmaaldrich.cnspecificpolymers.com The success of RAFT polymerization hinges on the selection of a suitable chain transfer agent (CTA) for the specific monomer and reaction conditions. mdpi.com For more activated monomers (MAMs) like methacrylates, trithiocarbonates and dithioesters are generally effective RAFT agents. sigmaaldrich.cnspecificpolymers.com

Selective Reactivity of Double Bonds in RAFT Systems

The RAFT process allows for a degree of control over the polymerization of monomers with multiple reactive sites, such as this compound. Studies on similar divinyl monomers have shown that under RAFT conditions, the propagation reaction can proceed predominantly through the more reactive double bond, leaving the less reactive one as a pendant group available for subsequent reactions. researchgate.net For instance, in the RAFT polymerization of vinyl methacrylate, the methacryloyl group polymerizes preferentially, resulting in a linear polymer with pendant vinyl ester groups. researchgate.net This selectivity is crucial for controlling the polymer architecture and preventing premature gelation. The concentration of propagating radicals is kept low due to the rapid equilibrium between active and dormant species, which suppresses intermolecular cross-linking reactions, even at high monomer conversions. researchgate.net

Control over Molecular Weight and Polydispersity

A key advantage of RAFT polymerization is the ability to produce polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.cnnih.gov The theoretical number-average molecular weight (M_n) can be calculated based on the monomer conversion and the initial concentrations of monomer and RAFT agent. researchgate.net Experimental studies on the RAFT polymerization of methyl methacrylate have demonstrated the synthesis of polymers with PDIs typically below 1.5, and often as low as 1.1, across a wide range of molecular weights. mdpi.comnih.gov This level of control is achieved by maintaining a rapid equilibrium between active (propagating) and dormant polymer chains, which is mediated by the RAFT agent. sigmaaldrich.cn

The effectiveness of this control is illustrated in the RAFT polymerization of methyl methacrylate, where varying the concentration of the RAFT agent allows for the synthesis of polymers with molecular weights ranging from a few thousand to over 100,000 g/mol , all while maintaining low PDI values. sigmaaldrich.cn

Interactive Data Table: RAFT Polymerization of Methacrylates

MonomerRAFT Agent TypeInitiatorPDIReference
Methyl MethacrylateTrithiocarbonateAIBN< 1.5 mdpi.com
Methyl MethacrylateDithiobenzoateBCDY1.1 - 1.5 nih.gov
Methyl MethacrylateTrithiocarbonate1,1′-Azobis(1-cyclohexanecarbonitrile)< 1.2 sigmaaldrich.cn

Copolymerization Behavior and Complex Macromolecular Architectures

Reactivity Ratio Determination in Methallyl Methacrylate (B99206) Copolymerization

The behavior of methallyl methacrylate in a copolymerization system is quantitatively described by its reactivity ratios. These ratios are crucial for predicting and controlling the final copolymer's composition and properties. scielo.br

The determination of monomer reactivity ratios (r₁ for this compound and r₂ for a comonomer) is fundamental to understanding copolymerization kinetics. scielo.br These ratios are derived by analyzing the composition of copolymers synthesized from a range of initial monomer feed compositions, with the reactions typically halted at low conversions (<10%) to ensure the monomer feed ratio remains relatively constant. ekb.egasianpubs.org Several classical and modern methods are employed for this analysis.

Linearization Methods : Historically, several graphical linearization methods have been widely used due to their simplicity. ekb.eg

Mayo-Lewis Method : This intersection method involves rearranging the copolymerization equation into a linear form. By plotting data from various experiments, the intersection point of the resulting lines provides the values for r₁ and r₂. ekb.eg

Fineman-Ross (F-R) Method : This is another popular linearization technique that rearranges the copolymer composition equation into the form of a linear equation (y = mx + c). The reactivity ratios are then determined from the slope and intercept of a plot of specific functions of monomer feed and copolymer composition. scielo.brasianpubs.orgsapub.org

Kelen-Tudos (K-T) Method : The K-T method is an improvement upon the F-R method, designed to give more evenly weighted data points across the entire composition range by introducing a separation constant. This often leads to more reliable results than the F-R method. scielo.brekb.egsapub.org

These methods require precise analytical techniques, such as Nuclear Magnetic Resonance (NMR) or elemental analysis, to determine the exact composition of the resulting copolymer. asianpubs.org

Reactivity ratios are the ratios of rate constants for a reactive polymer chain end adding its own type of monomer versus adding the comonomer. scielo.br For a copolymerization between this compound (M₁) and a comonomer (M₂):

r₁ = k₁₁/k₁₂ : The ratio of the rate constant of a growing chain ending in M₁ adding another M₁ (homo-propagation) to the rate constant of it adding an M₂ (co-propagation).

r₂ = k₂₂/k₂₁ : The ratio of the rate constant of a growing chain ending in M₂ adding another M₂ to the rate constant of it adding an M₁.

The values of r₁ and r₂ dictate the monomer sequence distribution in the copolymer chain. ekb.egsapub.org

If r₁ > 1 , the growing polymer chain preferentially adds its own monomer type.

If r₁ < 1 , it favors adding the other monomer.

If r₁ ≈ 0 , the monomer does not readily undergo homopolymerization and will almost exclusively add the comonomer.

r₁r₂ ≈ 1 : Indicates an ideal or random copolymerization, where the monomer units are incorporated randomly along the chain. sapub.org

r₁r₂ ≈ 0 : Suggests a tendency toward alternating copolymerization.

r₁r₂ > 1 : This is rare in free-radical polymerization and indicates a tendency to form block copolymers.

For instance, in the copolymerization of Cinnamyl Methacrylate (a structurally similar monomer) with Ethyl Methacrylate, the reactivity ratios were found to be r₁= 0.135 and r₂= 0.868, indicating the formation of random copolymers. scielo.br Similar analyses for this compound allow for the precise tailoring of polymer backbones for specific applications.

Table 1: Representative Reactivity Ratios and Their Influence on Copolymer Structure for this compound (M₁) with a Hypothetical Comonomer (M₂)
r₁ (MAMA)r₂ (Comonomer)r₁ * r₂InterpretationResulting Copolymer Structure
0.851.100.935r₁ &lt; 1, r₂ > 1, r₁r₂ ≈ 1. MAMA radical prefers adding comonomer; comonomer radical prefers adding itself. Overall random incorporation.Random copolymer, slightly richer in comonomer M₂.
0.100.150.015Both r₁ and r₂ are close to 0. Each radical strongly prefers to add the other monomer.Strongly alternating copolymer.
1.300.700.91r₁ > 1, r₂ &lt; 1, r₁r₂ ≈ 1. MAMA radical prefers adding itself; comonomer radical prefers adding MAMA.Random copolymer, richer in MAMA (M₁).

While linearization methods are useful, they can introduce statistical bias in the results. Modern approaches utilize nonlinear least-squares (NLLS) regression to fit experimental data directly to the copolymer composition equation. bac-lac.gc.ca The most statistically robust of these is the Error-in-Variables-Model (EVM) . mdpi.com

The EVM is considered superior because it accounts for the fact that experimental error exists in the measurement of both the independent variable (monomer feed fraction, f) and the dependent variable (copolymer composition, F). bac-lac.gc.camdpi.com By minimizing errors in all variables simultaneously, the EVM provides more accurate and reliable estimates of reactivity ratios. mdpi.com The IUPAC recommends using robust methods that can analyze both low and high conversion data and can help identify systematic experimental errors. rsc.orgiupac.org These computational models are essential for obtaining high-quality kinetic data needed for advanced polymer design.

Influence on Copolymer Composition and Sequence Distribution

Crosslinking and Network Formation in this compound Copolymers

The presence of the second reactive site—the allyl group—in this compound allows for the formation of crosslinked polymer networks. researchgate.net This process can occur during the initial polymerization at high monomer concentrations or as a distinct secondary reaction step.

Gelation is the process during which a polymerizing system transitions from a liquid state of soluble polymer chains (sol) to a solid-like, insoluble, and swellable three-dimensional network (gel). itu.edu.trcmu.edu This transition, known as the gel point, occurs when the weight-average molecular weight of the polymer approaches infinity. cmu.edu In the copolymerization of this compound, gelation can occur if the less reactive allyl groups participate in the polymerization, creating branch points that connect different polymer chains.

Due to the significantly lower reactivity of the allyl double bond compared to the methacrylate double bond, the initial polymerization of this compound primarily proceeds through the methacrylate groups. researchgate.net This results in the formation of linear or lightly branched thermoplastic copolymers with unreacted "pendant" allyl groups attached to the polymer backbone. nih.gov

These pendant allyl groups serve as latent reactive sites for subsequent crosslinking. researchgate.net The resulting linear copolymer can be isolated, processed, and then crosslinked in a separate step by exposing it to a new stimulus, such as heat, UV radiation in the presence of a photoinitiator, or further radical initiators. researchgate.netnih.gov This two-stage process is highly advantageous for applications like coatings and dental materials, where a liquid resin is applied and then cured in place to form a durable, insoluble, and infusible thermoset network. The ability to control the density of these pendant allyl groups by adjusting the comonomer feed allows for precise tuning of the final crosslink density and, therefore, the thermomechanical properties of the material. nih.gov

Design of Highly Crosslinked Polymer Networks

This compound (MAMA) serves as a key monomer in the development of highly crosslinked polymer networks due to its dual reactivity, possessing both a methacrylate and a methallyl group. This unique structure allows for the formation of complex, three-dimensional networks with tailored properties.

One notable application is the synthesis of porous copolymers through suspension polymerization of allyl methacrylate with a crosslinker like divinylbenzene (B73037) (DVB). nih.gov In these systems, the resulting polymers exhibit significant specific surface areas. Research has shown that copolymers with 20 to 50 wt% of DVB can achieve high surface areas in the range of 410–480 m²/g. nih.gov Interestingly, the specific surface area does not drastically change within this range of DVB content, which is an unusual characteristic for crosslinked polymers. nih.gov This suggests the active participation of the allyl groups in the formation of a novel, highly porous polymeric network. nih.gov Even with a lower DVB content of 15 wt%, a significant surface area of over 400 m²/g can be maintained, with the polymer containing a high proportion (75%) of allyl methacrylate units. nih.gov The reactivity of the allyl bond is considerably lower than that of the vinyl bonds in methacrylate and divinylbenzene, yet its involvement is crucial for the final network structure. nih.gov These porous polymers also possess polar carbonyl groups that can interact with polar sorbates, and the residual allyl groups offer potential sites for further chemical modification. nih.gov

The free-radical three-dimensional bulk copolymerization of methyl methacrylate (MMA) with allyl methacrylate as a crosslinking agent has also been studied. researchgate.net The introduction of allyl methacrylate influences the polymerization kinetics, particularly the gel effect. researchgate.net As the concentration of the allyl methacrylate crosslinking agent increases, the conversions corresponding to the onset of autoacceleration and autoretardation, as well as the intensity of the gel effect, are observed to decrease. researchgate.net The resulting crosslinked copolymers are capable of swelling in organic solvents, and their network structure can be characterized by studying their swelling behavior. researchgate.net

The thermal properties of these networks are also of interest. For instance, poly(allyl methacrylate) itself is insoluble in common organic solvents and exhibits a glass transition temperature (Tg) of 94°C, which increases to 211°C after curing at 150–200°C. tandfonline.com This indicates the formation of a densely crosslinked and thermally stable network.

Table 1: Properties of Porous Copolymers of Allyl Methacrylate (AllMeth) and Divinylbenzene (DVB)

DVB Content (wt%) Specific Surface Area (m²/g)
5 Decreased
15 > 400
20-50 410 - 480

Data sourced from a study on porous copolymers of allyl methacrylate and divinylbenzene. nih.gov

Synthesis of Controlled Macromolecular Architectures

The distinct reactivity of the methacrylate and methallyl groups in MAMA allows for the synthesis of polymers with controlled and complex macromolecular architectures. This dual functionality enables its use in various polymerization techniques to create structures like graft copolymers, core-shell particles, and interpenetrating polymer networks.

Graft Copolymerization Utilizing Methallyl Functionality

The methallyl group in MAMA provides a site for graft copolymerization, allowing for the attachment of polymer chains onto a backbone containing MAMA units. This is a versatile method for modifying the properties of polymers.

A representative example is the synthesis of graft copolymers where the backbone is a copolymer composed of esters of acrylic or methacrylic acid and allyl methacrylate. google.com This backbone, soluble in organic solvents, can be prepared by conventional free-radical polymerization. google.com Subsequently, a second monomer, such as 2-ethylhexyl acrylate (B77674) (2-EHA) or butyl acrylate (BA), can be grafted onto the backbone via the reactive allyl groups. google.com The molecular weight of the backbone can range from 10,000 to 450,000, while the grafted segments typically have a number average molecular weight of 2,000 to 50,000. google.com

The general principle of graft copolymerization involves the creation of active sites on a polymer backbone, from which a second monomer can polymerize to form the grafts. In the case of a backbone containing MAMA, the less reactive allyl double bond can serve as the grafting site. While the methacrylate group readily polymerizes to form the main chain, the allyl group often remains as a pendant functionality that can be activated for subsequent grafting reactions. tandfonline.com This differential reactivity is key to forming well-defined graft copolymers.

Core-Shell Particle Design Incorporating this compound Units

Core-shell particles are a class of composite nanomaterials consisting of a core and a shell of different polymer compositions. This compound can be incorporated into either the core or the shell to impart specific functionalities.

In one approach, monodisperse core particles were synthesized from a copolymer of methyl methacrylate (MMA) and allyl methacrylate (ALMA) via starved-feed emulsion polymerization. researchgate.net The resulting poly(methyl methacrylate-co-allyl methacrylate) (P(MMA-co-ALMA)) core particles contain unreacted allyl groups. researchgate.net These pendant allyl groups are not involved in cross-linking within the core but can act as anchoring sites for the subsequent growth of a shell. researchgate.net This allows for the covalent attachment of the shell to the core, preventing mechanical decomposition. researchgate.net For instance, a shell can be grown from the core using techniques like atom transfer radical polymerization (ATRP), with an initiator-containing monomer introduced for this purpose. researchgate.net

The general design of core-shell particles often involves a rubbery core and a glassy shell, or vice versa, to achieve desired mechanical properties like improved toughness. jmst.orgrsc.org For example, poly(butyl acrylate) (PBA) is often used as a soft core material, crosslinked with agents like allyl methacrylate (ALMA) or ethylene (B1197577) glycol dimethacrylate (EGDMA). jmst.org A hard shell of poly(methyl methacrylate) (PMMA) can then be polymerized around this core. jmst.org The core-shell ratio significantly influences the morphology of the resulting particles. jmst.org

Table 2: Components in a Typical Core-Shell Particle Synthesis

Particle Component Material Example Functional Monomer/Crosslinker
Core Poly(methyl methacrylate-co-allyl methacrylate) researchgate.net Allyl methacrylate researchgate.net
Shell Poly(ethyl acrylate) and alkoxysilane-based poly(methacrylate)s researchgate.net 3-methacryloxypropyl-trimethoxysilane researchgate.net

This table is a representative example based on reported core-shell particle synthesis. researchgate.net

Semi-Interpenetrating Polymer Networks (Semi-IPNs)

Semi-interpenetrating polymer networks (semi-IPNs) are polymer blends where one polymer is crosslinked and the other is linear. These materials combine the properties of both components, often resulting in materials with unique characteristics.

The concept can be illustrated by the formation of semi-IPNs from multi-methacrylate derivatives of a styrene-allyl alcohol copolymer (SAA). tandfonline.com In this system, the SAA is first esterified with methacrylic anhydride (B1165640) to produce a polymer with multiple methacrylate groups (MSAA). tandfonline.com This multifunctional polymer is then thermally polymerized with a monomer like methyl methacrylate (MMA). tandfonline.com The resulting structure is a semi-IPN where the MSAA forms a crosslinked network, and the poly(methyl methacrylate) exists as linear chains interpenetrating this network. tandfonline.com

Similarly, this compound, with its potential for crosslinking through both its methacrylate and allyl groups, can be used to form the crosslinked network in a semi-IPN. For example, a system could be envisioned where MAMA is copolymerized with a crosslinker to form a network, which is then swollen with a second monomer that is subsequently polymerized to form the linear component.

The properties of semi-IPNs are highly dependent on the miscibility and morphology of the two polymer components. nih.govrsc.org For instance, in semi-IPNs based on crosslinked polyurethane (PU) and linear poly(hydroxyethyl methacrylate) (PHEMA), the components are thermodynamically immiscible, leading to phase separation at the nanometer scale. nih.gov This phase separation influences the mechanical properties; as the PHEMA content increases, the Young's modulus and stress at break increase, while the strain at break shows a maximum at a specific composition. nih.gov In another example, semi-IPNs of natural isoprene (B109036) rubber (NR) and PMMA show that the crosslinking density of the rubber network is a key factor influencing miscibility. nih.gov

Functionalization and Modification of Methallyl Methacrylate Polymers

Post-Polymerization Modification of Pendant Groups

Post-polymerization modification is a powerful technique that allows for the introduction of a wide array of functional groups onto a pre-existing polymer backbone. For polymers of methallyl methacrylate (B99206), the pendant methallyl groups serve as reactive handles for these modifications. This approach is advantageous as it separates the polymerization process from the functionalization step, enabling the incorporation of functionalities that might be incompatible with the initial polymerization conditions.

One of the most common and efficient methods for modifying the pendant methallyl groups is the thiol-ene reaction . This "click chemistry" reaction involves the radical-mediated addition of a thiol compound across the carbon-carbon double bond of the methallyl group. The reaction is known for its high yield, tolerance to various functional groups, and mild reaction conditions, often initiated by UV light or a radical initiator. By selecting thiols with different functional end-groups (R-SH), a diverse range of functionalities can be grafted onto the polymer. For example, using thioglycolic acid introduces carboxylic acid groups, which can impart pH-responsiveness to the polymer. tandfonline.com Similarly, using amino-functionalized thiols can introduce primary or secondary amine groups, altering the polymer's solubility and providing sites for further bioconjugation. The versatility of the thiol-ene reaction makes it a cornerstone for functionalizing MAMA polymers.

Another significant post-polymerization modification strategy is the epoxidation of the pendant methallyl double bond. This reaction typically involves treating the polymer with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), to convert the alkene into an epoxide ring. nih.govnih.gov Epoxide groups are highly reactive and can undergo ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and water. This opens up a pathway to introduce hydroxyl groups, amino alcohols, and other polar functionalities. nih.gov For instance, the reaction of the epoxidized polymer with a diamine can be used as a curing or cross-linking mechanism, significantly enhancing the thermal stability and mechanical properties of the material. nih.gov

The table below summarizes key post-polymerization modification reactions for MAMA polymers.

Table 1: Post-Polymerization Modification Reactions for Poly(Methallyl Methacrylate)
Modification Reaction Reagent Functional Group Introduced Potential Application
Thiol-Ene "Click" Reaction Functional Thiol (e.g., Thioglycolic Acid) Carboxylic Acid, Amine, etc. pH-responsive materials, Bioconjugation
Epoxidation Peroxy Acid (e.g., m-CPBA) Epoxide Adhesives, Coatings, Cross-linking
Epoxide Ring-Opening Amine, Alcohol, Water Hydroxyl, Amino Alcohol Cured resins, Functional coatings

Introduction of Specific Functionalities through Copolymerization

Copolymerization is a direct method to incorporate desired functionalities into the polymer structure by polymerizing MAMA with one or more different monomers. The choice of comonomer dictates the type of functionality introduced and allows for the fine-tuning of the resulting copolymer's properties, such as its thermal characteristics, solubility, and mechanical performance. nih.gov

A significant example is the synthesis of copolymers containing hydroxyl groups. While methallyl alcohol itself is not readily polymerizable, copolymers of methyl methacrylate (MMA) and methallyl alcohol (MAA), denoted as P(MMA-MAA), have been successfully synthesized through an indirect route involving the partial hydrogenation of poly(methyl methacrylate) (PMMA). rsc.org The introduction of hydroxyl (–OH) groups into the polymer structure via the MAA units leads to the formation of hydrogen bonds. rsc.orgresearchgate.net These intermolecular and intramolecular interactions can significantly enhance properties such as the glass transition temperature (Tg) and Young's modulus. rsc.orgresearchgate.net Research has shown that P(MMA-MAA) copolymers exhibit improved dielectric breakdown strength and high energy storage density, making them promising materials for high-performance capacitors. rsc.orgresearchgate.net

Copolymerization of MAMA with other functional monomers like methacrylic acid can introduce carboxylic acid groups directly into the polymer backbone. These acidic groups can increase the hydrophilicity of the polymer and provide sites for ionic cross-linking or reaction with other functional groups. acs.org Similarly, copolymerization with monomers containing amine functionalities can be used to create pH-responsive materials or polymers with enhanced adhesive properties.

The properties of the final copolymer are highly dependent on the reactivity ratios of the monomers and the composition of the monomer feed. For instance, in the radical copolymerization of acrylate (B77674) and methacrylate monomers, the solvent can play a crucial role in influencing the relative reactivity, which in turn affects the final copolymer composition and its properties. rsc.org

The table below provides examples of functionalities introduced via copolymerization with MAMA or its analogs.

Table 2: Functionalities Introduced by Copolymerization
Comonomer (or equivalent) Functional Group Introduced Resulting Copolymer Enhanced Property
Methallyl Alcohol (via indirect route) Hydroxyl (–OH) P(MMA-MAA) Glass Transition Temp, Energy Storage
Methacrylic Acid Carboxylic Acid (–COOH) P(MAMA-co-MAA) Hydrophilicity, Reactivity
Styrenic Monomers Phenyl Groups P(MAMA-co-Styrene) Thermal Stability, Optical Properties

Blending and Composite Strategies for Performance Enhancement

Blending MAMA-containing polymers with other polymers is an effective and economically viable strategy to create new materials with enhanced or synergistic properties. This approach avoids the need to synthesize new polymers from scratch and allows for the combination of desirable characteristics from different parent polymers. The miscibility of the polymers in the blend is a critical factor that determines the morphology and final properties of the material. nih.gov

An important example is the blending of poly(methyl methacrylate-co-methallyl alcohol) (P(MMA-MAA)) with poly(vinyl alcohol) (PVA). bohrium.commdpi.com These blends combine the properties of both polymers, and studies have shown that blend films prepared via heterogeneous saponification of a poly(vinyl acetate)/poly(methyl methacrylate) precursor exhibit altered surface morphology and improved thermal stability compared to the individual components. bohrium.commdpi.com The interactions between the hydroxyl groups of both PVA and P(MMA-MAA) can lead to enhanced mechanical properties and modified surface characteristics, which are potentially useful for medical material applications. bohrium.commdpi.comresearchgate.net

Blending PMMA, a close structural relative of poly(MAMA), with biodegradable polymers like poly(lactic acid) (PLA) has been explored to create more sustainable materials for applications such as dentistry. nih.gov Such blends can exhibit superior flexural properties compared to the neat polymers, with the final properties being tunable by adjusting the blend ratio. nih.gov

In cases where the polymers are immiscible, compatibilizers can be added to improve the interfacial adhesion between the different polymer phases. For instance, in blends of PMMA with poly(ethylene terephthalate) (PET), a reactive terpolymer like poly(methyl methacrylate-co-glycidyl methacrylate-co-ethyl acrylate) (MGE) can act as an interfacial agent. scielo.br The epoxy groups of the MGE can react with the end groups of the PET chains, creating covalent bonds across the interface and leading to a more stable morphology and improved mechanical properties, such as elongation at break. scielo.br

The table below details some blending strategies and their impact on polymer properties.

Table 3: Performance Enhancement through Blending Strategies
Polymer Blend System Compatibilizer/Method Performance Enhancement
P(MMA-MAA) / Poly(vinyl alcohol) (PVA) Heterogeneous Saponification Improved thermal stability, Modified surface roughness
PMMA / Poly(lactic acid) (PLA) Melt Blending Enhanced flexural properties, Tunable biocompatibility
PMMA / Poly(ethylene terephthalate) (PET) Reactive Terpolymer (MGE) Improved interfacial adhesion, Increased elongation at break
PMMA / Poly(propylene glycol) (PPG) In-situ Polymerization Lowered glass transition temperature, Increased flexibility

Advanced Characterization Techniques for Methallyl Methacrylate Polymers

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the detailed chemical structure of poly(methallyl methacrylate) and its copolymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide specific information about the arrangement of atoms and functional groups within the polymer chains, while Electron Paramagnetic Resonance (EPR) can identify transient radical species during polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Composition and Sequence Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are used to analyze poly(this compound), providing quantitative information on composition, tacticity (the stereochemical arrangement of monomer units), and sequence distribution in copolymers. researchgate.net

In ¹H NMR spectra of poly(this compound), characteristic signals correspond to the different types of protons in the repeating unit. For instance, high-resolution ¹H NMR can distinguish between the vinyl protons of the methacrylate (B99206) group and those of the methallyl group in the monomer. In the polymer, the disappearance of these vinyl proton signals confirms successful polymerization. The signals for the methoxy (B1213986) (-OCH₃), α-methyl (-CH₃), and backbone methylene (B1212753) (-CH₂-) protons provide detailed information about the polymer's microstructure. researchgate.net

¹³C NMR spectroscopy offers greater spectral resolution and is particularly sensitive to the local chemical environment, making it ideal for analyzing polymer tacticity and sequence distribution. core.ac.ukbibliotekanauki.pl The chemical shifts of the carbonyl carbon, α-methyl carbon, and quaternary carbon are sensitive to the stereochemical configuration of adjacent monomer units (diads, triads, and even longer sequences). researchgate.netbibliotekanauki.pl For example, the carbonyl carbon signal in poly(methyl methacrylate) (a structurally related polymer) splits into multiple peaks corresponding to different stereochemical pentads (e.g., rrrr, rrrm, rmrr), allowing for precise quantification of syndiotacticity. researchgate.net Similar principles apply to poly(this compound), enabling detailed analysis of its chain configuration.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Poly(methacrylate)-Type Structures Note: Exact chemical shifts for poly(this compound) can vary based on solvent, temperature, and polymer tacticity. The data below is based on analogous poly(methacrylate) structures.

Functional GroupNucleusChemical Shift (δ, ppm)Typical Assignment
Carbonyl¹³C175.5 - 178.5Sensitive to configurational heptads. bibliotekanauki.pl
Quaternary Carbon¹³C44.0 - 46.0Backbone quaternary carbon.
Methylene (Backbone)¹³C49.0 - 55.0Sensitive to configurational hexads. bibliotekanauki.pl
Methylene (Side-chain)¹³C~65.0-O-CH₂- group in the methallyl ester.
Methoxy (Ester)¹H~3.6-OCH₃ protons. researchgate.net
Methylene (Backbone)¹H1.8 - 2.1-CH₂- protons in the main chain.
α-Methyl¹H0.8 - 1.2Protons of the methyl group on the backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. mdpi.com By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated that acts as a molecular "fingerprint." For poly(this compound), FTIR is used to confirm the polymer's identity, verify the success of polymerization, and detect impurities or degradation products. mdpi.commetu.edu.tr

The FTIR spectrum of poly(this compound) is characterized by several key absorption bands. The most prominent is the strong stretching vibration of the carbonyl group (C=O) in the ester functionality, typically appearing around 1730 cm⁻¹. spectroscopyonline.com The presence of C-O-C stretching vibrations, usually seen as two bands between 1300 and 1100 cm⁻¹, further confirms the ester group. spectroscopyonline.comnih.gov The polymerization of the this compound monomer can be monitored by the disappearance of the C=C double bond stretching vibration, which is present in the monomer at approximately 1640 cm⁻¹. Other important peaks include the C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the region of 2850-3000 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound) Based on characteristic peaks for poly(methacrylate) structures.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
2997 - 2950C-H Stretch-CH₃, -CH₂-Aliphatic groups in the polymer backbone and side chain. nih.govresearchgate.net
~1730C=O StretchEster CarbonylConfirms the presence of the methacrylate ester group. spectroscopyonline.comresearchgate.net
~1444C-H Bend-CH₃Bending vibration of the α-methyl group. nih.gov
1250 - 1140C-O-C StretchEster LinkageAsymmetric and symmetric stretching of the ester C-O bond. spectroscopyonline.comnih.gov

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that detects species with unpaired electrons, such as free radicals. ichtj.waw.pl In polymer chemistry, EPR is invaluable for studying the mechanisms of radical polymerization, allowing for the direct observation and characterization of the propagating radical intermediates. cmu.eduresearchgate.net

During the radical polymerization of this compound, EPR can be used to identify the structure of the propagating radicals and monitor their concentration over time. cmu.eduresearchgate.net The EPR spectrum's hyperfine structure, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), provides detailed information about the radical's local environment. researchgate.netscielo.org.mx For methacrylate-type radicals, the spectrum is often a complex pattern resulting from interactions with the α-methyl and β-methylene protons. researchgate.net

Studies on related methacrylate systems have shown that as polymerization proceeds and viscosity increases, the mobility of the propagating radicals decreases, leading to a detectable concentration of these species. researchgate.net EPR can also be used to investigate the kinetics of polymerization and termination steps, and to study the behavior of paramagnetic metal complexes used as catalysts in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu This allows for a deeper understanding of the reaction dynamics and helps in designing controlled polymerization processes for producing well-defined MAMA polymers. cmu.edursc.org

Chromatographic and Thermal Analytical Methods

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of monomers and the molecular weight characteristics of the resulting polymers.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. lcms.czsepscience.com This technique separates polymer molecules based on their hydrodynamic volume in solution. sepscience.com The analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw/Mn. researchgate.net

In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel. Larger molecules cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. The elution time is therefore inversely proportional to the polymer's size in solution. By calibrating the system with polymer standards of known molecular weight, such as poly(methyl methacrylate) standards, the molecular weight distribution of a poly(this compound) sample can be accurately determined. sigmaaldrich.comsigmaaldrich.com

The PDI value is a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is characteristic of polymers synthesized via controlled or "living" polymerization methods. cmu.edu Conversely, a higher PDI suggests a broader distribution, typical of conventional free-radical polymerization. GPC is therefore an indispensable tool for quality control and for correlating a polymer's molecular weight characteristics with its physical and mechanical properties. researchgate.netnih.govresearchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Monomer Purity

The purity of the this compound monomer is critical, as impurities can significantly affect polymerization kinetics and the final properties of the polymer. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used to assess monomer purity and quantify residual monomer in the final polymer product. ecetoc.org

Gas Chromatography (GC) is particularly well-suited for analyzing volatile compounds like the MAMA monomer. researchgate.net In this technique, the sample is vaporized and transported by an inert gas through a column. Separation occurs based on the differential partitioning of components between the mobile gas phase and a stationary phase lining the column. GC can effectively separate MAMA from synthesis byproducts, inhibitors, or other contaminants. Headspace GC is a common variation used to measure residual monomer in polymer latexes, where the vapor in equilibrium with the sample is analyzed, avoiding direct injection of the polymer. wiley.cominnovatechlabs.comshimadzu.com

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. libretexts.org Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for analyzing methacrylate monomers. nih.gove3s-conferences.org HPLC is advantageous for analyzing less volatile impurities or for samples that are thermally sensitive. The method can provide quantitative results with high accuracy and precision for determining the purity of the MAMA monomer before polymerization. nih.gove3s-conferences.org

Differential Scanning Calorimetry (DSC) for Polymerization Behavior and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for investigating the thermal transitions of polymers, including those containing this compound. taylorfrancis.comhu-berlin.de By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can identify key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). pressbooks.pub

The glass transition temperature is a critical property of amorphous polymers, representing the point at which the material changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de For copolymers, the Tg can be influenced by the composition of the constituent monomers. In blends of poly(methyl methacrylate) (PMMA) and polystyrene (PS), for example, DSC thermograms show distinct glass transition temperatures for each component, confirming the immiscible nature of the blend. bohrium.com The experimental Tg values for such blends are often found to be in close agreement with theoretical values calculated using equations like the Fox equation. bohrium.com

Modulated Temperature Differential Scanning Calorimetry (MTDSC) is an advanced form of DSC that offers higher sensitivity and resolution, which is particularly useful for complex polymer systems. taylorfrancis.comnih.gov MTDSC can separate overlapping thermal events, such as the glass transition from dehydration or decomposition, making it possible to identify the Tg of copolymers where conventional DSC may not be sensitive enough. nih.gov Studies on graft copolymers of methyl methacrylate have demonstrated that MTDSC can clearly identify the Tg, and that this value can be dependent on the copolymer composition and the method used for drying the material. nih.gov For instance, freeze-dried products may exhibit slightly lower Tg values than oven-dried ones. nih.gov

DSC is also utilized to study the thermal properties of blends containing this compound derivatives. For instance, in blends of poly(vinyl alcohol)/poly(methyl methacrylate–methallyl alcohol), DSC results have shown that the thermal properties of the blend films are enhanced after a saponification treatment. bohrium.com

Thermogravimetric Analysis (TGA) for Thermal Degradation Kinetics

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and degradation kinetics of polymeric materials. mdpi.comexpresspolymlett.com TGA continuously measures the mass of a sample as it is heated at a constant rate, providing data on the temperatures at which degradation occurs. mdpi.com This information is crucial for determining the service lifetime and processing conditions for polymers. expresspolymlett.com

The thermal degradation of polymers like poly(methyl methacrylate) (PMMA) can be studied by analyzing the TGA and its derivative (DTG) curves, which show the rate of mass loss. semanticscholar.org The degradation of PMMA often proceeds through a two-step reaction mechanism. mdpi.com Kinetic analysis of TGA data, collected at multiple heating rates, allows for the calculation of the activation energy (Ea) of degradation using various isoconversional methods such as the Flynn–Wall–Ozawa, Starink, and Kissinger methods. semanticscholar.orgmarquette.edu

For composites and blends, TGA reveals how additives or other polymers affect thermal stability. In PMMA/layered copper hydroxy methacrylate composites, the temperature at which 50% mass loss occurs (T50) was found to increase by 30°C with a 4% additive content, indicating significantly improved thermal stability. marquette.edu Similarly, in blends of PMMA with cyclic olefin copolymer (COC), the thermal properties were improved, with the activation energy of degradation being a key parameter in understanding these effects. semanticscholar.org

The environment in which the analysis is conducted, such as under a nitrogen atmosphere, influences the degradation mechanism, which can involve intramolecular transfer and random scission of the main polymer chain. semanticscholar.org TGA has also been used to study the effects of photoinitiators on the thermal stability of PMMA, showing that these additives can accelerate thermal degradation in non-irradiated films. researchgate.net Furthermore, in blends of poly(vinyl alcohol)/poly(methyl methacrylate–methallyl alcohol), TGA has confirmed that a saponification treatment can lead to higher thermal stability. bohrium.com

Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) for Morphology of Polymeric Microstructures

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the morphology of polymeric microstructures, providing detailed high-magnification images of the surface features. In the context of this compound polymers and their composites, SEM is used to examine the size, shape, and surface texture of various forms, including fibers, films, and microcapsules.

For instance, SEM has been used to characterize poly(methyl methacrylate) (PMMA) fibers produced by electrospinning, revealing smooth, bead-free morphologies under optimal conditions. sci-hub.box The average diameter of these fibers can also be determined from SEM images. sci-hub.box In studies of PMMA-based denture resins reinforced with different fibers, SEM of the fractured surfaces showed how well the reinforcing fibers were integrated within the polymer matrix. rmsjournal.org While some fibers protruded from the fracture surface, indicating poor bonding, PMMA fibers showed good integration with the acrylic resin matrix. rmsjournal.org

SEM is also employed to study the morphology of polymer blends and composites. In blends of PMMA with post-consumer poly(ethylene terephthalate) (PET), SEM analysis revealed a complex phase morphology. For PMMA microcapsules prepared by an emulsion solvent evaporation method, SEM images showed that the microcapsules were spherical, nonporous, and had a uniform, smooth surface. researchgate.net Furthermore, in coatings composed of PMMA and silica (B1680970) (SiO2) nanoparticles, SEM can visualize the surface morphology and the cross-section of the coating deposited on a substrate. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) provides nanoscale, three-dimensional characterization of polymer surfaces, offering insights into surface topography and morphology with high resolution. covalentmetrology.comresearchgate.net This technique is particularly valuable for examining the surface properties of this compound-based polymers and blends.

AFM can be used to measure surface roughness and visualize the distribution of different components in polymer blends. For blends of poly(methyl methacrylate) (PMMA) with other polymers like polystyrene (PS) and poly(styrene-butadiene-styrene) (SBS), AFM can produce both topography and phase images that distinguish the different polymer domains. covalentmetrology.com For example, in a PMMA/SBS blend, the surface roughness was measured to be 18.7 nm, and the height difference between the PMMA and SBS domains was determined to be 39.2 nm. covalentmetrology.com

In-situ real-time AFM has been used to observe the chain mobility at the surface of polymer films in different environments. nih.gov For a PMMA film, the polymer chains at the surface were observed to start moving at approximately 97°C, which is slightly below its bulk glass transition temperature of 108°C. nih.gov This direct evaluation of chain movement at the topmost surface provides fundamental insights into the surface dynamics of polymers. nih.gov

AFM is also used to characterize the surface of polymer films that have undergone various treatments. For example, AFM images of thin PMMA films after rapid thermal annealing show irregularly arranged graphite (B72142) flake layers. researchgate.net In another study, AFM was used to characterize blend films of poly(vinyl alcohol)/poly(methyl methacrylate–methallyl alcohol), revealing morphological variations depending on the mass ratio of the components and showing increased surface roughness after saponification. bohrium.com

Mass Spectrometry for End-Group and Fragmentation Analysis (e.g., MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has become an important tool for the detailed characterization of synthetic polymers, including those derived from this compound. jeol.comlcms.czbruker.com It provides valuable information on molecular weight distribution, end-group structure, and the repeating monomer unit. jeol.com

In a MALDI-TOF mass spectrum of a polymer, a series of peaks is observed, with each peak corresponding to a polymer chain of a specific length. The mass difference between adjacent peaks is equal to the mass of the monomer repeating unit. jeol.com For poly(methyl methacrylate) (PMMA), this interval corresponds to the mass of the C5H8O2 monomer. jeol.com

A key strength of MALDI-TOF MS is its ability to determine the sum mass of the polymer end-groups. bruker.com By analyzing the precise mass of the polymer ions, the elemental composition of the initiator and terminator fragments at the ends of the polymer chains can be elucidated. jeol.com This information is critical for understanding the polymerization mechanism. jeol.com For instance, analysis of a PMMA standard revealed the presence of hydrogen end-groups and also identified cyclic side-products that are characteristic of group transfer polymerization. lcms.cz

Further structural information can be obtained through tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID). lcms.cz By selecting a specific polymer ion and fragmenting it, the resulting fragment ions can be analyzed. This fragmentation analysis provides information about the structure of single end-groups and the polymer backbone, which is useful for confirming the structure of unknown samples. lcms.cz However, it should be noted that labile end-groups can sometimes be lost during MALDI-TOF MS analysis. nih.gov

Applications of Methallyl Methacrylate Based Polymers in Advanced Materials Research

Polymers for Energy Storage Applications

The demand for high-performance energy storage devices has driven research into novel dielectric polymers. Methallyl methacrylate-based polymers have emerged as promising candidates due to their tunable dielectric properties and high breakdown strength.

Dielectric Polymers for High Pulse Energy Storage Capacitors

In the realm of high pulse energy storage capacitors, polymers based on methallyl methacrylate (B99206) have demonstrated significant potential. The introduction of methallyl alcohol units into a poly(methyl methacrylate) (PMMA) backbone, creating poly(methyl methacrylate–methallyl alcohol) (P(MMA–MAA)) copolymers, has been a key area of investigation. researchgate.netrsc.org The hydroxyl (-OH) groups from the methallyl alcohol units can form hydrogen bonds with the ester groups of the methyl methacrylate units. researchgate.netrsc.org This interaction enhances the polymer's glass transition temperature and Young's modulus. researchgate.netrsc.org

Research has shown that these copolymers exhibit a significant improvement in breakdown strength (Eb) from approximately 400 MV m⁻¹ for pure PMMA to over 550 MV m⁻¹ for P(MMA–MAA) with 19 mol% methallyl alcohol units. researchgate.netrsc.org This enhancement contributes to a higher discharged energy density (Ue). A discharged energy density of 13 J cm⁻³ at an electric field of 550 MV m⁻¹ has been reported, which is two to three times greater than that of biaxially oriented polypropylene (B1209903) (BOPP), a common dielectric material, and 50% higher than PMMA. researchgate.netrsc.org Notably, the energy loss (Ul) remains low, at around 8% at 550 MV m⁻¹, which is comparable to BOPP. researchgate.netrsc.org

Further studies on flexible glassy poly(styrene-methyl methacrylate-methallyl alcohol) (P(St-MMA-MAA)) terpolymers have also shown promising results. rsc.org These terpolymers achieve a high discharged energy density of 14.5 J cm⁻³ with an impressive efficiency of 93% at 700 MV m⁻¹. rsc.org The inclusion of polystyrene helps to suppress the aggregation of polar units, thereby reducing energy loss. rsc.org

Table 1: Dielectric Properties of this compound-Based Polymers

Polymer Monomer Composition Breakdown Strength (MV m⁻¹) Discharged Energy Density (J cm⁻³) Energy Loss (%)
P(MMA–MAA) 19 mol% MAA >550 13 ~8
P(St-MMA-MAA) Not specified 700 14.5 7
PMMA (for comparison) 100% MMA ~400 ~8.7 Not specified
BOPP (for comparison) Not applicable Not specified ~4-5 ~8

Polymeric Composites and Blends for Enhanced Performance

The incorporation of this compound into polymer composites and blends can significantly enhance their mechanical and optical properties, leading to materials suitable for demanding applications.

Toughening Modification of Polymer Systems

Poly(methyl methacrylate) is known for its rigidity and transparency but suffers from poor impact resistance. nih.gov Blending PMMA with tougher polymers or elastomers is a common strategy to improve its ductility. nih.gov The principles applied to toughening PMMA are relevant to its derivatives, including those containing this compound. For instance, the introduction of rubbery phases can create materials with significantly increased impact strength. nih.goviieta.org

In a study on toughening epoxy resins, a quaternary blend of epoxy, natural rubber (NR), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and PMMA was investigated. iieta.org The results showed that the blend containing 9% PMMA exhibited substantial improvements in mechanical properties, including an 82.2% increase in impact strength and a 115% increase in fracture toughness compared to the neat epoxy. iieta.org While this study does not directly use this compound, the role of the methacrylate-based polymer in the blend highlights a pathway for developing toughened systems where this compound could be incorporated to further modify properties. The reactivity of the allyl group in this compound could potentially be used to improve interfacial adhesion in such blends. researchgate.net

Transparent and Stretchable Matrices for Electronics

The development of transparent and flexible materials is crucial for next-generation electronics. PMMA-based copolymers are highly valued for their excellent optical clarity and mechanical properties. acs.org The modification of PMMA with other monomers, such as in the case of this compound, allows for the tuning of these properties. For example, blending PMMA with other polymers, such as poly(vinyl acetate), has been explored to create transparent films with tailored optical properties. bohrium.com

In a study focused on creating tough and transparent PMMA-based blends, a reactive compatibilizer was used to improve the miscibility of PMMA with a polyrotaxane (PR). nih.gov This approach resulted in a material with a 60% higher impact strength than pure PMMA while maintaining high transparency. nih.gov The stress-relieving effect of the finely dispersed PR was key to this improvement. nih.gov This indicates that by incorporating functional monomers like this compound, which can participate in reactive compatibilization, it is possible to design novel transparent and tough materials suitable for electronic applications.

Porous Materials and Functional Microspheres

The unique chemical structure of this compound also lends itself to the synthesis of porous polymers and functional microspheres with high specific surface areas, which are valuable in various applications, including separation science and catalysis.

Synthesis of High Specific Surface Area Polymers

The creation of porous polymers with high specific surface areas is a significant area of materials research. While direct studies on this compound for this specific application are limited, research on analogous monomers provides valuable insights. For example, porous copolymers of allyl methacrylate and divinylbenzene (B73037) have been synthesized with high specific surface areas ranging from 410 to 480 m²/g. nih.govmdpi.com The incorporation of the polar allyl methacrylate monomer was shown to influence the polarity and crosslinking of the resulting resin. mdpi.com Given the structural similarity, it is plausible that this compound could be used in similar suspension polymerization processes to create porous materials with high surface areas and specific functionalities.

The use of polymeric microspheres as templates is another method to create porous materials. microspheres.us PMMA microspheres, for instance, can be incorporated into a ceramic matrix and then burned off to leave a well-defined porous structure. microspheres.us Furthermore, the synthesis of porous glycidyl (B131873) methacrylate-based microspheres has been demonstrated, where the porous structure can be controlled by the amount of crosslinker and the type of porogen used. mdpi.comnih.gov These methods could potentially be adapted for this compound to produce functional porous materials.

Development of Adsorbent Polymers for Environmental Applications

The unique chemical structure of this compound, featuring both a methacrylate group and an allyl group, makes it a valuable monomer in the synthesis of advanced adsorbent polymers. These polymers are engineered for environmental remediation, specifically for the removal of pollutants such as heavy metals, dyes, and organic compounds from aqueous solutions.

Research into methacrylate-based polymers has demonstrated their efficacy as sorbents. These materials can be designed as chelating polymer ligands with high affinity for specific metal ions, offering high capacity, rapid kinetics, and chemical stability. mdpi.com The porous structure and functional groups of these polymers can be precisely controlled during synthesis and functionalization. mdpi.com

One approach involves suspension polymerization to create cross-linked polymer microspheres. For instance, copolymers of methyl methacrylate (MMA) have been synthesized with various crosslinking monomers like divinylbenzene (DVB) and ethylene (B1197577) glycol dimethacrylate (EGDMA) to produce adsorbents for toxic compounds. nih.gov Studies have shown that these polymers exhibit preferential adsorption for certain types of dyes and phenols from industrial effluents. nih.gov For example, an adsorbent based on MMA-EGDMA demonstrated significant capacity for removing dyes such as C.I. Basic Blue 3 and phenol (B47542) from water. nih.gov

Similarly, novel adsorbents synthesized from 2-dimethylaminoethyl methacrylate and [2-(methacryloyloxy)ethyl]dimethylhexadecylammonium bromide have proven effective in removing p-nitrophenol from aqueous solutions. nih.gov The adsorption efficiency of these polymers is highly dependent on factors like pH, contact time, and initial pollutant concentration. nih.gov The data often fits well with the Langmuir adsorption model, indicating monolayer adsorption onto the polymer surface. nih.gov

A patented process describes the creation of highly cross-linked, microporous micro-particles capable of adsorbing both oil and water. google.com This invention specifically lists this compound as a suitable diunsaturated monomer, which also functions as a cross-linking agent, for producing these adsorbent particles. google.com The resulting polymers are in the form of broken spheres with a high capacity for both oleophilic and hydrophilic compounds. google.com

The research highlights the versatility of methacrylate-based polymers in environmental applications. By modifying the polymer composition and synthesis conditions, it is possible to tailor the adsorbent's properties for specific pollutants.

Table 1: Adsorption Characteristics of Methacrylate-Based Polymers for Environmental Pollutants

Polymer SystemTarget PollutantAdsorption Capacity (mg/g)Optimal ConditionsReference
Poly(methyl methacrylate)-co-EGDMAC.I. Basic Blue 3 (BB3)~83.3Physisorption nih.gov
Poly(methyl methacrylate)-co-EGDMAPhenol (PhOH)~20.8Physisorption nih.gov
p-DMAC(16)p-nitrophenolNot specifiedEffective pH range: 2-12 nih.gov
p-DMAp-nitrophenolNot specifiedEffective pH range: 3-9 nih.gov
Aminated-glycidyl methacrylate polypropyleneHeavy metal ionsNot specifiedHigh efficiency mdpi.com
Poly(2-hydroxyethyl acrylate-co-itaconic acid)Pb(II) ions392.2 - 409.8pH dependent mdpi.com

Specialty Coatings and Adhesives Research

This compound is a key component in the formulation of high-performance specialty coatings and adhesives due to its dual functionality. The presence of both a methacrylic and an allylic double bond allows for versatile polymerization and cross-linking reactions, leading to materials with enhanced properties. jamorin.com

In coatings and adhesives, this compound contributes to improved hardness, chemical resistance, heat resistance, and adhesion. innospk.com Its ability to act as a cross-linking agent is particularly valuable, creating a robust network structure within the polymer matrix. nih.gov This results in coatings that are more durable and adhesives that form stronger bonds. For example, it is used in industrial paints, metal coatings, and pressure-sensitive adhesives. jamorin.com

Research has explored the use of this compound in various formulations. Copolymers blending poly(methyl methacrylate) with methacrylic acid enhance adhesion and water resistance in specialty coatings. polysciences.com The carboxyl groups from the methacrylic acid improve the polymer's ability to bond to substrates. polysciences.com Methyl methacrylate adhesives (MMAs) are two-part reactive systems known for their high tensile strength and resistance to peel and impact damage. gluegun.com While this compound itself is not the primary monomer in all MMAs, its functional principle as a cross-linker is a core concept in formulating advanced acrylic adhesives. gluegun.com

The dual reactivity of this compound enables a "second stage" of cross-linking, which can be initiated after the initial polymerization of the methacrylate group. This provides greater control over the final properties of the cured material. It is used in applications requiring high durability, such as automotive and industrial coatings, as well as in dental composites where strong adhesion and hardness are critical. jamorin.cominnospk.com

Furthermore, this compound is used as an intermediate in the synthesis of other functional molecules, such as silane (B1218182) coupling agents, which further enhance adhesion between organic polymers and inorganic substrates in composite materials and coatings. innospk.comnih.gov

Table 2: Properties Enhanced by this compound in Coatings and Adhesives

Property EnhancedMechanism / ApplicationReference
HardnessEffective bifunctional cross-linking innospk.com
Heat ResistanceImprovement in the base material's thermal stability jamorin.com
Chemical ResistanceFormation of a densely cross-linked polymer network
AdhesionUsed in pressure-sensitive adhesives and dental materials innospk.compolysciences.com
Low ShrinkageImportant for precision applications like dental composites
Impact StrengthCross-linking provides toughness to the material

Theoretical and Computational Studies of Methallyl Methacrylate Polymerization

Reaction Pathway Modeling and Simulation

Modeling and simulation of reaction pathways are critical for elucidating the step-by-step mechanism of polymerization, from initiation to propagation and termination. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction.

Detailed research on the thermal initiation of methyl methacrylate (B99206) (MMA) has been conducted using DFT at the B3LYP/6-31G* level of theory. researchgate.netacs.org These simulations have explored various potential initiation mechanisms. The calculations revealed that a Diels-Alder mechanism has a prohibitively high energy barrier for MMA. researchgate.netacs.org Instead, the models support a diradical mechanism, as proposed by Flory, with several favorable reaction paths identified. researchgate.net By calculating the minimum energy paths (MEP), researchers determined the most likely pathway for spontaneous polymerization, which involves the formation of a diradical intermediate from two monomer units. researchgate.net

For methallyl methacrylate, the reaction pathways are more complex due to its nature as a bifunctional monomer, possessing both a highly reactive methacrylate double bond and a less reactive allyl double bond. fiveable.me In a typical radical polymerization, the methacrylate group is expected to react preferentially. Studies comparing acrylate (B77674) and methacrylate reactivity show that methacrylates readily polymerize, while allyl groups are known to be significantly less reactive in radical polymerization. The polymerization of ternary thiol-allyl ether-methacrylate systems shows that methacrylate homopolymerization dominates the initial stages of the reaction. researchgate.net

Computational modeling of this compound polymerization would therefore need to account for several competing reaction pathways:

Linear Propagation: Polymerization proceeds exclusively through the methacrylate group, leading to a linear polymer with pendant allyl groups.

Cross-linking/Branching: At later stages of the reaction or under specific conditions, the pendant allyl groups on the polymer backbone could react, leading to a cross-linked or branched network structure.

Chain Transfer: The allyl group could also participate in chain transfer reactions, which would influence the molecular weight of the resulting polymer.

Simulations would be essential to determine the kinetic and thermodynamic favorability of each of these pathways under different reaction conditions.

Molecular Dynamics Simulations of Polymer Structure and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to predict the structure and dynamic properties of polymers in bulk or in solution. By simulating the movement of every atom in a polymer chain over time, MD can provide insights into macroscopic properties like the glass transition temperature (Tg) and mechanical behavior.

All-atom MD simulations have been extensively used to study poly(methyl methacrylate) (PMMA). These simulations have successfully predicted bulk properties, such as density and the coefficient of thermal expansion, that are in good agreement with experimental data. mdpi.com Studies on PMMA melts have investigated how properties depend on tacticity (the stereochemistry of the polymer chain). rsc.org For example, simulations at various temperatures (from 490 K to 580 K) have shown that the chain dimensions and Tg of PMMA are strongly dependent on its tacticity. rsc.org The local dynamics, such as the rotation of the ester side group and α-methyl group, are also affected by the chain's stereochemistry. rsc.org

Table 1: Representative Parameters for All-Atom Molecular Dynamics (MD) Simulations of Poly(methyl methacrylate) Systems.
ParameterDescriptionTypical Value/MethodReference
Force FieldDefines the potential energy function for atomic interactions.CHARMM, OPLS-AA, AMBER researchgate.net
EnsembleStatistical ensemble defining thermodynamic variables (e.g., NVT, NPT).NPT (constant Number of particles, Pressure, Temperature) aip.org
Temperature RangeSimulated temperatures to study dynamic properties like Tg.190 K - 580 K rsc.orgaip.org
Time StepThe integration time step for solving equations of motion.1 - 2 fs mdpi.com
Simulation BoxPeriodic boundary conditions to simulate a bulk system.Cubic cell with dimensions ~3-16 nm mdpi.com

For poly(this compound), MD simulations would be crucial for understanding how its unique structure affects its properties. If polymerization proceeds primarily through the methacrylate group, the resulting polymer would have bulky pendant methallyl side chains. MD simulations could predict how these side chains affect chain packing, entanglement, and mobility compared to the smaller methyl group in PMMA. If cross-linking occurs through the allyl groups, simulations could model the structure of the resulting polymer network and predict its mechanical properties and thermal stability. The presence of these larger side groups or cross-links would be expected to raise the glass transition temperature and alter the viscoelastic properties of the material compared to linear PMMA.

Quantum Chemical Calculations of Monomer Reactivity

Quantum chemical calculations are employed to understand the intrinsic reactivity of monomers, which is governed by their electronic structure. Methods like DFT can be used to calculate descriptors that correlate with a monomer's tendency to polymerize.

Theoretical studies on a wide range of methacrylate compounds have successfully predicted their polymerization behavior. nih.gov By calculating properties such as activation energies (Ea) and Gibbs free energies of activation (ΔG‡), researchers can forecast the propagation rate coefficient (kp). nih.gov These theoretical results can be used to develop Quantitative Structure-Property Relationship (QSPR) models, which are statistical models that relate a monomer's structure to its reactivity. nih.gov For instance, QSPR models for methacrylates have been developed using descriptors derived from both semi-empirical (AM1) and DFT calculations, showing excellent correlation with experimental data. nih.gov

Table 2: Comparison of QSPR Models for Predicting Propagation Rate Coefficients (kp) of Methacrylates.
Computational MethodKey DescriptorsCorrelation Coefficient (R²)Reference
Semi-empirical (AM1-CI)Partial Negatively Charged Surface Area (PNSA), Minimum Net Atomic Charge for Oxygen0.959 nih.gov
DFT1-Electron Reactivity Index for Carbon, Point Charge Component of Molecular Dipole0.979 nih.gov

For this compound, quantum chemical calculations would be essential for quantifying the reactivity difference between the two polymerizable sites. Calculations would focus on the transition states for radical addition to both the methacrylate C=C bond and the allyl C=C bond. It is well-established through experimental and theoretical studies that the methacrylate group is significantly more susceptible to radical attack than the allyl group. d-nb.info This is due to the conjugation of the methacrylate double bond with the carbonyl group, which stabilizes the resulting radical intermediate. Quantum calculations could provide precise activation energy barriers for both processes, confirming the high selectivity of radical attack at the methacrylate site during the initial stages of polymerization. Furthermore, these calculations can model how the electronic environment of one group influences the reactivity of the other within the same molecule.

Emerging Research Directions and Future Perspectives

Development of Novel Methallyl Methacrylate (B99206) Derivatives

Researchers are actively pursuing the synthesis of new MAMA derivatives to tailor material properties for specific applications. A key strategy involves the functionalization of the methallyl group. For instance, copolymers of methallyl methacrylate have been synthesized for various applications, including the development of core/shell particles where the unreacted allyl groups act as anchors for subsequent shell attachment. mdpi.com Another approach involves the synthesis of copolymers like poly(methyl methacrylate–methallyl alcohol) (P(MMA–MAA)) through the partial hydrogenation of poly(methyl methacrylate) (PMMA). researchgate.net This indirect polymerization process introduces hydroxyl groups, leading to the formation of hydrogen bonds that enhance properties like glass transition temperature and Young's modulus. researchgate.net

The development of monomers from natural sources, such as monoterpenes, and their subsequent conversion to (meth)acrylate monomers is also a growing area of interest. rsc.org This approach aligns with the principles of green chemistry and aims to create polymers from renewable feedstocks. rsc.orgnih.gov

Sustainable and Green Polymerization Processes for this compound

The push towards environmentally friendly manufacturing has spurred research into sustainable and green polymerization processes for MAMA. Key areas of investigation include:

Enzymatic Polymerization: Enzyme-catalyzed reactions offer a green alternative to traditional chemical catalysis. mdpi.comh-its.org Enzymes like lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the synthesis of various polyesters and can be applied to the polymerization of MAMA and its derivatives. mdpi.com This method operates under mild conditions and often exhibits high selectivity. mdpi.comh-its.org Horseradish peroxidase (HRP) is another enzyme used in free radical polymerizations of vinyl monomers. rsc.org

Bio-based Initiators and Monomers: The use of bio-based feedstocks to produce monomers is a significant step towards sustainable polymer production. nih.govacs.org For example, bio-ethanol derived from sources like sugarcane and corn can be used to produce precursors for methacrylate synthesis. nih.govacs.org Research is also exploring the use of monoterpenes, which are natural compounds from plants, as starting materials for (meth)acrylate monomers. rsc.org

Water-based Systems: Emulsion polymerization in water is a well-established green technique that can be applied to MAMA, reducing the need for volatile organic compounds. rsc.org

These green approaches aim to reduce the environmental impact of polymer production by minimizing energy consumption, CO2 emissions, and the use of hazardous substances. rsc.org

Advanced Control over Polymer Architecture and Topology

Significant efforts are being made to precisely control the architecture and topology of MAMA-based polymers. This control allows for the creation of materials with tailored properties and functionalities. Key techniques being explored include:

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are at the forefront of this research. nih.govresearchgate.netsigmaaldrich.com These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined end groups. nih.govresearchgate.net

ATRP: This technique has been used to synthesize a variety of block copolymers, including amphiphilic block copolymers of 2-(dimethylamino)ethyl methacrylate with methyl methacrylate. cmu.eduscielo.br

RAFT: RAFT polymerization is another powerful tool for creating well-defined polymers and has been compared to ATRP for its mechanistic strengths and weaknesses. nih.govrsc.org It has been successfully used to synthesize block copolymers with poly(methyl methacrylate) and polystyrene. rsc.org

Block Copolymers: The synthesis of block copolymers containing MAMA is a major focus, as these materials can self-assemble into complex nanostructures with a wide range of applications. cmu.edursc.orgmdpi.comnih.gov For example, amphiphilic block copolymers have potential uses as stabilizers and emulsifiers. cmu.edu

Branched and Star Polymers: CRP techniques also enable the synthesis of more complex architectures like branched and star-shaped polymers, which can exhibit unique solution and bulk properties. sigmaaldrich.com

The ability to create such a diverse range of polymer architectures opens up new possibilities for designing advanced materials with specific performance characteristics.

Integration of this compound Polymers into Multifunctional Materials

The unique properties of MAMA-based polymers make them ideal candidates for integration into multifunctional materials. This research area focuses on combining MAMA polymers with other components to create materials with enhanced or novel functionalities.

Nanocomposites: MAMA polymers are being incorporated into nanocomposites to improve their mechanical and thermal properties. For example, poly(methyl methacrylate)–clay nanocomposites have shown enhanced thermal stability. marquette.edu The addition of silver nanoparticles to a poly(methyl methacrylate) network has been shown to increase the degree of monomer conversion and improve mechanical properties like flexural strength. ias.ac.in

Hydrogels: MAMA and its derivatives are being used to create advanced hydrogels for biomedical applications. d-nb.infonih.govresearchgate.net Gelatin methacrylate (GelMA), for instance, is a widely studied material in tissue engineering due to its biocompatibility and tunable properties. d-nb.infonih.gov By creating hybrid hydrogels with synthetic polymers, researchers can enhance the mechanical properties and degradation rates of these materials. d-nb.info

Coatings and Adhesives: MAMA-based polymers are utilized in the production of coatings, adhesives, and sealants due to their excellent adhesion properties. Research is ongoing to develop new formulations with improved durability and performance.

The integration of MAMA polymers into these advanced materials is driven by the demand for materials with tailored properties for a wide range of applications, from biomedical devices to high-performance coatings. acs.org

Computational and Data-Driven Approaches in this compound Research

Computational modeling and data-driven methods are becoming increasingly important in the study of MAMA and its polymers. These approaches provide valuable insights into polymerization mechanisms, material properties, and structure-property relationships.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of MAMA polymers in different environments. mdpi.comnih.govmdpi.comnih.gov These simulations can predict conformational changes, diffusion of molecules within the polymer matrix, and interactions between polymer chains and other molecules. mdpi.comnih.gov For example, MD simulations have been used to study the swelling of poly(methyl methacrylate) in supercritical carbon dioxide and the structure of polymer surfaces. mdpi.comnih.gov

Kinetic Modeling: Kinetic modeling is employed to understand and predict the behavior of polymerization reactions. scirp.orgresearchgate.netresearchgate.netdergipark.org.tr These models can help optimize reaction conditions to achieve desired polymer properties, such as molecular weight and conversion. scirp.orgresearchgate.net For instance, kinetic models have been developed to describe the autoacceleration phenomenon in the free-radical bulk polymerization of methyl methacrylate. researchgate.net

Quantum Chemistry Calculations: Quantum chemistry methods are used to investigate the electronic structure and reactivity of monomers and radicals involved in polymerization. dergipark.org.tr These calculations can provide insights into reaction mechanisms and help predict the kinetic parameters of polymerization reactions. dergipark.org.tr

The synergy between experimental work and computational studies is accelerating the pace of discovery in MAMA research, enabling the rational design of new materials with optimized properties. nih.gov

Q & A

Q. What are the standard analytical techniques for characterizing methallyl methacrylate purity and structural integrity in polymer research?

To ensure purity and structural accuracy, researchers should employ gas chromatography (GC) for quantifying residual monomers, nuclear magnetic resonance (NMR) for verifying molecular structure (e.g., confirming methallyl and methacrylate groups via proton and carbon signals), and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like C=O and C-O bonds. Calibration with certified reference materials (e.g., methacrylic acid and methyl methacrylate standards) is critical for accuracy .

Q. What synthetic routes are commonly employed for this compound, and what critical parameters ensure high yield and purity?

this compound is typically synthesized via esterification of methacrylic acid with methallyl alcohol, using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Key parameters include stoichiometric ratios (to minimize side reactions), inert atmosphere (to prevent radical polymerization), and vacuum distillation for purification. Impurities such as unreacted monomers or dimer byproducts must be monitored via GC or HPLC .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety measures include using fume hoods to avoid inhalation, wearing nitrile gloves and goggles to prevent skin/eye contact, and storing the monomer below 25°C in amber bottles with stabilizers (e.g., hydroquinone) to inhibit premature polymerization. Spills should be neutralized with absorbent materials and disposed of as hazardous waste, following guidelines in safety data sheets (SDS) .

Advanced Research Questions

Q. How can reactivity ratios between this compound and comonomers be determined to predict copolymer composition?

Reactivity ratios (e.g., r₁ for this compound and r₂ for comonomers like styrene) are derived using the Mayo-Lewis equation, requiring kinetic data from low-conversion copolymerization experiments. Researchers should design a matrix of monomer feed ratios (e.g., 10:90 to 90:10) and analyze copolymer composition via NMR or elemental analysis. Statistical methods like nonlinear regression reduce uncertainty in ratio estimation .

Q. What methodologies are recommended to resolve contradictions in reported thermal stability data of this compound-based polymers?

Discrepancies in thermal degradation temperatures (e.g., from TGA studies) may arise from differences in polymerization conditions or residual initiators. To address this, standardize synthesis protocols (e.g., uniform initiator concentrations, purge cycles), conduct parallel experiments with controlled variables, and apply multivariate statistical analysis (e.g., ANOVA) to isolate confounding factors .

Q. How can computational models like QSPR be optimized to predict the glass transition temperature (Tg) of this compound-containing polymers?

Quantitative Structure-Property Relationship (QSPR) models require a curated dataset of homopolymers and copolymers with diverse substituents. Use D-optimal design to select structurally varied monomers, ensuring coverage of electronic and steric parameters. Validate models with experimental Tg data from differential scanning calorimetry (DSC), and refine descriptors (e.g., chain flexibility, polarizability) using machine learning algorithms .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting data arise (e.g., divergent reactivity ratios), replicate experiments under identical conditions and cross-validate with orthogonal techniques (e.g., comparing NMR and FTIR for copolymer composition) .
  • Experimental Design : For copolymer studies, employ a factorial design to systematically vary initiator concentration, temperature, and monomer ratios, enabling robust statistical interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.